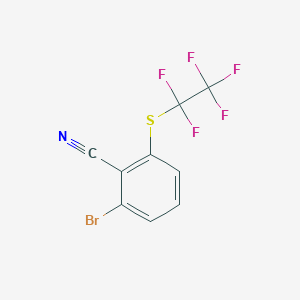

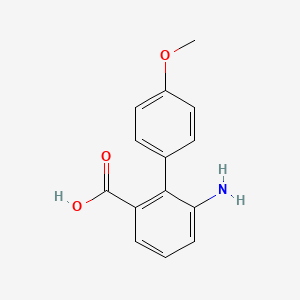

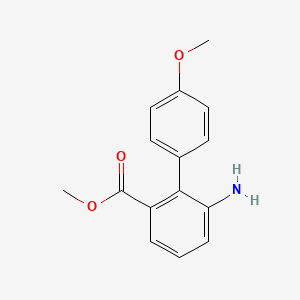

3-Amino-2-(4-methoxyphenyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

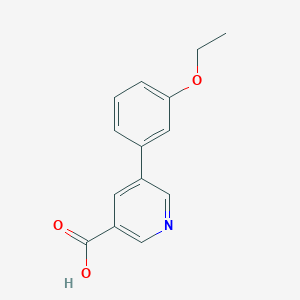

“3-Amino-2-(4-methoxyphenyl)benzoic acid” is an organic compound. It is a derivative of benzoic acid, which has an amino group and a methoxyphenyl group attached to the benzene ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a continuous flow microreactor system was developed to synthesize N-(3-Amino-4-methylphenyl)benzamide, a related compound, by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . Another study reported the synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its name. It consists of a benzene ring (from the “benzoic acid” part), an amino group (NH2, from the “3-Amino” part) attached to the benzene ring, and a methoxyphenyl group (from the “4-methoxyphenyl” part) also attached to the benzene ring .Wissenschaftliche Forschungsanwendungen

MABA has been used extensively in scientific research for a variety of purposes. It has been used as a substrate for the study of enzymes, such as the enzyme tyrosinase. MABA has also been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and fragrances. In addition, MABA has been used in the synthesis of polymers, such as polyurethane and polycarbonate.

Wirkmechanismus

Target of Action

The primary target of 6-Amino-4’-methoxy-[1,1’-biphenyl]-2-carboxylic acid is Stromelysin-1 , a protein in humans . Stromelysin-1 plays a crucial role in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis and tissue remodeling, as well as in disease processes such as arthritis and metastasis.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its target and how it is metabolized in the body.

Vorteile Und Einschränkungen Für Laborexperimente

The use of MABA in laboratory experiments has a number of advantages. It is relatively inexpensive and easy to obtain, and it is stable under a wide range of conditions. In addition, MABA can be used in a variety of experiments, including those involving enzymes, polymers, and pharmaceuticals. The main limitation of MABA is its potential toxicity, which can be minimized by using the compound in low concentrations.

Zukünftige Richtungen

The potential of MABA as a therapeutic agent is an area of ongoing research. Studies are being conducted to investigate its use in the treatment of skin diseases and cancer, as well as its potential as an antioxidant and anti-inflammatory agent. In addition, research is being conducted to further understand the mechanism of action of MABA and to develop more effective methods of synthesis. Finally, MABA is being studied as a potential substrate for the synthesis of polymers, such as polyurethane and polycarbonate.

Synthesemethoden

MABA can be synthesized by a number of methods. The most commonly used method is the Kolbe-Schmitt reaction, which involves the reaction of sodium phenolate with carbon dioxide and sulfuric acid. This reaction produces an intermediate product, which is then reacted with 4-methoxybenzaldehyde to produce MABA. Other methods of synthesis include the reaction of 4-methoxybenzaldehyde with sodium nitrite and hydrochloric acid, and the reaction of 4-methoxybenzaldehyde with sodium hydroxide and nitric acid.

Eigenschaften

IUPAC Name |

3-amino-2-(4-methoxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-18-10-7-5-9(6-8-10)13-11(14(16)17)3-2-4-12(13)15/h2-8H,15H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNQZWZBQLDUTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C=CC=C2N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Benzyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6341434.png)

![2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-hydroxy-benzoic acid](/img/structure/B6341451.png)

![tert-Butyl 4-[6-(5-chlorothiophen-2-yl)-3-cyanopyridin-2-yl]piperazine-1-carboxylate](/img/structure/B6341484.png)